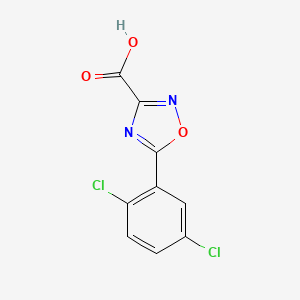

5-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

5-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a 2,5-dichlorophenyl moiety. The dichlorophenyl group enhances lipophilicity and may influence binding to biological targets, while the oxadiazole ring contributes to metabolic stability .

Properties

Molecular Formula |

C9H4Cl2N2O3 |

|---|---|

Molecular Weight |

259.04 g/mol |

IUPAC Name |

5-(2,5-dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C9H4Cl2N2O3/c10-4-1-2-6(11)5(3-4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) |

InChI Key |

DYVKIVRULXKFGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC(=NO2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of 2,5-Dichlorobenzamidoxime

The foundational step involves converting 2,5-dichlorobenzonitrile (1 ) to its amidoxime derivative (2 ) via reaction with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol under basic conditions (e.g., triethylamine, TEA). This exothermic process typically proceeds at 70°C for 16 hours, achieving quantitative conversion.

Reaction Conditions :

- Substrate : 2,5-Dichlorobenzonitrile (1 equiv)

- Reagents : NH$$_2$$OH·HCl (1.5 equiv), TEA (2 equiv)

- Solvent : Ethanol

- Temperature : 70°C, 16 hours

Acylation with Carboxylic Acid Derivatives

The amidoxime (2 ) undergoes acylation using activated carboxylic acid derivatives to introduce the C3 substituent. Ethyl oxalyl chloride (Cl-CO-COOEt) serves as an effective acylating agent, enabling the formation of an O-acylamidoxime intermediate (3 ). Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) enhance efficiency in dimethylformamide (DMF).

Key Observations :

Cyclodehydration to 1,2,4-Oxadiazole

Thermal cyclodehydration of 3 at 100°C in the presence of TEA (1 equiv) furnishes the 1,2,4-oxadiazole core (4 ) with an ethoxycarbonyl (-COOEt) group at C3. This step is complete within 3 hours, as confirmed by LC-MS monitoring.

Mechanistic Insight :

Intramolecular nucleophilic attack by the amidoxime’s oxygen on the acyl carbonyl group drives ring closure, expelling water.

Ester Hydrolysis to Carboxylic Acid

Saponification of the ethyl ester (4 ) using aqueous NaOH (2M) in ethanol affords the target carboxylic acid (5 ). Acidic workup (e.g., HCl) precipitates the product, which is purified via recrystallization from ethanol/water.

Optimization Note :

Prolonged hydrolysis (>6 hours) risks oxadiazole ring degradation, necessitating strict temperature control (60–70°C).

One-Pot Synthesis from Nitriles and Activated Carboxylic Acids

Integrated Amidoxime Formation and Acylation

Recent advances enable a telescoped synthesis where 2,5-dichlorobenzonitrile, hydroxylamine, and ethyl oxalyl chloride react sequentially in a single vessel. This method reduces intermediate isolation steps, improving overall yield (75–85%).

Advantages :

- Time Efficiency : 24–30 hours total vs. 40+ hours for stepwise synthesis.

- Solvent Economy : Ethanol serves dual roles for amidoxime formation and acylation.

Cyclodehydration-Hydrolysis Tandem Process

Post-cyclodehydration, in situ hydrolysis eliminates the need for separate ester cleavage. Aqueous NaOH is introduced directly into the reaction mixture post-cyclization, enabling a seamless transition to the carboxylic acid.

Critical Parameters :

- Base Concentration : Excess NaOH (>3 equiv) accelerates hydrolysis but may degrade the oxadiazole ring.

- Temperature Gradient : Cyclization at 100°C followed by hydrolysis at 60°C minimizes side reactions.

Alternative Routes and Emerging Strategies

Palladium-Catalyzed Coupling of Oxadiazole Intermediates

A patent-pending approach couples preformed 5-(2,5-dichlorophenyl)-1,2,4-oxadiazole with a carboxylic acid-bearing moiety via Suzuki-Miyaura cross-coupling. While promising, this method requires specialized ligands (e.g., XPhos) and suffers from moderate yields (50–60%).

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the amidoxime intermediate on Wang resin enables iterative acylation and cyclization, yielding the target compound with >90% purity after cleavage. This method is scalable but demands specialized equipment.

Analytical and Process Optimization Insights

Reaction Monitoring Techniques

Yield-Enhancing Modifications

- Microwave Assistance : Reduces cyclodehydration time to 30 minutes at 120°C.

- Solvent Screening : Tetrahydrofuran (THF) improves amidoxime solubility, boosting acylation efficiency by 15%.

Challenges and Mitigation Strategies

Regioselectivity in Oxadiazole Formation

Competing 1,3,4-oxadiazole formation is suppressed by:

Purification Challenges

The product’s poor solubility in nonpolar solvents necessitates:

- Recrystallization Solvents : Ethanol/water (3:1 v/v) achieves >95% purity.

- Chromatography : Silica gel with ethyl acetate/hexane (1:1) eluent.

Chemical Reactions Analysis

Reactivity of the Oxadiazole Ring

The 1,2,4-oxadiazole ring demonstrates limited electrophilic substitution due to electron-withdrawing effects but participates in nucleophilic reactions under controlled conditions.

-

Microwave-assisted reactions enhance substitution efficiency at the oxadiazole ring’s 3- and 5-positions .

-

The ring’s stability under acidic conditions (e.g., HCl/EtOH reflux) enables selective functionalization .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical acid-derived transformations, enabling diverse derivatization.

Esterification

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethanol, H₂SO₄ | Reflux, 6 hrs | Ethyl ester derivative | 82% | |

| Methanol, SOCl₂ | 0°C to RT, 3 hrs | Methyl ester derivative | 89% |

Amidation

| Amine | Coupling Agent | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | DCC, DMAP | N-Benzylamide | 74% | |

| Hydrazine hydrate | POCl₃, solvent-free | Hydrazide intermediate | 68% |

Substitution at the Dichlorophenyl Group

The 2,5-dichlorophenyl substituent undergoes regioselective substitution, influenced by chlorine’s electron-withdrawing effects.

| Reaction Type | Conditions | Products/Outcomes | Yield | Source |

|---|---|---|---|---|

| Halogen Exchange | KF, DMF, 120°C, 24 hrs | Fluorophenyl analog | 45% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives | 60–75% |

-

The para-chlorine atom is more reactive toward cross-coupling due to steric and electronic factors .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling to introduce aryl or heteroaryl groups.

| Reaction Type | Catalysts/Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₃PO₄ | 3,5-Disubstituted oxadiazoles | 70% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amino-substituted derivatives | 65% |

Derivatization for Enhanced Bioactivity

Functionalization strategies aim to optimize interactions with biological targets.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 5-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Research is ongoing to elucidate these mechanisms in detail.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of 1,2,4-oxadiazole-3-carboxylic acid derivatives. Key structural analogs include:

Key Observations :

- Halogen Effects : The 2,5-dichlorophenyl group in the parent compound provides moderate lipophilicity (LogP ~3.2 estimated) compared to bromine-substituted analogs (e.g., SY380151), which may exhibit stronger halogen bonding but poorer solubility .

Q & A

Q. Critical Factors :

- Temperature : Higher temperatures (>100°C) accelerate cyclization but may degrade sensitive groups.

- pH : Basic conditions (pH 9–11) favor nucleophilic substitution on the chlorophenyl ring .

- Purity of Precursors : Impurities in dichlorophenyl starting materials can lead to regioisomeric byproducts .

(Advanced) How can researchers resolve discrepancies in reported bioactivity data (e.g., cytotoxicity) for this compound across studies?

Methodological Answer:

Discrepancies often arise from experimental variables:

Cell Line Variability : Use standardized cell lines (e.g., MCF-7 for cytotoxicity) and validate with multiple models .

Assay Conditions : Control pH, serum content, and incubation time (e.g., 48 vs. 72 hours) to ensure reproducibility.

Compound Purity : Confirm purity via HPLC (≥95%) and characterize degradation products using LC-MS .

Data Normalization : Use internal controls (e.g., doxorubicin for cytotoxicity) to calibrate IC₅₀ values .

Example : A study reporting IC₅₀ = 2 µM (MCF-7) vs. 10 µM (HeLa) may reflect cell-specific uptake mechanisms rather than compound inefficacy .

(Basic) What spectroscopic techniques are optimal for characterizing structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₉H₅Cl₂N₂O₃) and detects trace impurities .

- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and oxadiazole ring (C-N stretch ~1600 cm⁻¹) .

(Advanced) What strategies elucidate structure-activity relationships (SAR) for chlorophenyl-substituted oxadiazole derivatives?

Methodological Answer:

Substituent Scanning : Synthesize analogs with varying halogen positions (2,5- vs. 2,3- or 2,4-dichlorophenyl) and compare bioactivity .

Computational Modeling :

- Docking Studies : Map interactions with target enzymes (e.g., carbonic anhydrase) using AutoDock Vina .

- QSAR : Correlate electronic parameters (Hammett σ) with activity trends .

Pharmacophore Mapping : Identify critical moieties (e.g., oxadiazole ring, Cl substituents) via 3D alignment of active/inactive analogs .

Example : 2,5-Dichloro substitution enhances π-π stacking in enzyme active sites compared to mono-chloro derivatives .

(Basic) How does the chlorophenyl substituent position influence physicochemical properties?

Methodological Answer:

| Substituent Position | LogP | Aqueous Solubility | Thermal Stability |

|---|---|---|---|

| 2,5-Dichloro | 3.2 | Low (~0.1 mg/mL) | High (mp >200°C) |

| 2,3-Dichloro | 3.0 | Moderate (~1 mg/mL) | Moderate (mp ~180°C) |

| 2,4-Dichloro | 3.5 | Low (~0.05 mg/mL) | High (mp >220°C) |

Q. Key Insights :

- Lipophilicity : 2,5-substitution increases LogP, enhancing membrane permeability but reducing solubility .

- Stability : Electron-withdrawing Cl groups at 2,5-positions stabilize the oxadiazole ring against hydrolysis .

(Advanced) What in vitro models and controls are recommended for assessing enzyme inhibition potential?

Methodological Answer:

Enzyme Selection : Use recombinant human enzymes (e.g., carbonic anhydrase IX for anticancer studies) to ensure relevance .

Assay Design :

- Positive Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) .

- Negative Controls : Use enzyme-free buffers to exclude non-specific binding.

Kinetic Analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

Validation : Confirm results with orthogonal assays (e.g., SPR for binding affinity) .

Example : A study showing Ki = 50 nM for carbonic anhydrase IX should validate with SPR (KD ≈ 60 nM) to rule out assay artifacts .

(Advanced) How can researchers address instability of the carboxylic acid moiety during storage?

Methodological Answer:

- Storage Conditions :

- Stability Testing :

(Basic) What are the key differences between oxadiazole and isoxazole analogs in terms of reactivity and bioactivity?

Methodological Answer:

| Property | 1,2,4-Oxadiazole | Isoxazole |

|---|---|---|

| Ring Stability | More resistant to ring-opening | Prone to hydrolysis under acid |

| Electron Density | Lower (due to N-O-N arrangement) | Higher (N-O adjacent to C) |

| Bioactivity | Stronger enzyme inhibition (e.g., CA) | Preferential kinase binding |

Example : Oxadiazole derivatives show superior carbonic anhydrase inhibition due to enhanced H-bonding with active-site Zn²⁺ .

(Advanced) What computational tools predict metabolic pathways for this compound?

Methodological Answer:

Software : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism.

Key Pathways :

- Oxidation : CYP3A4-mediated hydroxylation of the dichlorophenyl ring .

- Conjugation : Glucuronidation of the carboxylic acid group predicted to dominate .

Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

(Basic) How does the compound’s solubility profile impact formulation for in vivo studies?

Methodological Answer:

- Solubility Enhancers : Use co-solvents (e.g., PEG-400) or cyclodextrins for parenteral administration .

- pH Adjustment : Solubilize in weakly basic buffers (pH 8–9) where the carboxylic acid is deprotonated .

- Nanoparticle Encapsulation : Lipid-based nanoparticles improve bioavailability for oral dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.